Tetrahydro-3,6-dimethyl-2H-pyran-2-one

Description

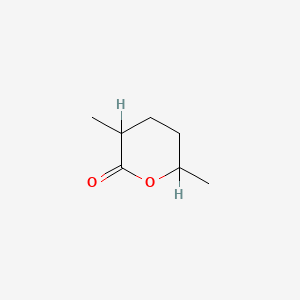

Tetrahydro-3,6-dimethyl-2H-pyran-2-one is a six-membered lactone (cyclic ester) with methyl substituents at the 3- and 6-positions of the pyran ring. This compound belongs to the class of pyranones, which are widely studied for their reactivity, structural diversity, and applications in pharmaceuticals, agrochemicals, and fragrances . Its lactone structure confers hydrolytic stability under specific conditions, while the methyl groups influence steric and electronic properties, modulating reactivity and interactions in synthetic or biological systems.

Properties

IUPAC Name |

3,6-dimethyloxan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5-3-4-6(2)9-7(5)8/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPKQLPQAUWJAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(OC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958385 | |

| Record name | 3,6-Dimethyloxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3720-22-7 | |

| Record name | Tetrahydro-3,6-dimethyl-2H-pyran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003720227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dimethyloxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Tetrahydro-3,6-dimethyl-2H-pyran-2-one is a chemical compound with a molecular formula of C7H12O2 The primary targets of this compound are not well-documented in the literature

Mode of Action

It is known that the compound is usually prepared through the cycloaddition reaction of carbonyl compounds, which requires specific catalysts and conditions. .

Biochemical Pathways

It is known that the compound is involved in the synthesis of fragrances and flavors, suggesting that it may play a role in certain biochemical pathways related to these processes.

Pharmacokinetics

Its molecular weight is 128.16900 , and it has a density of 0.956g/cm3 . The compound has a boiling point of 219.4ºC at 760 mmHg , suggesting that it may have good stability under normal physiological conditions.

Result of Action

Given its use in the synthesis of fragrances and flavors, it may have effects on olfactory and gustatory receptors, but this is purely speculative and requires further investigation.

Action Environment

It is known that during its use, good ventilation conditions should be maintained to ensure safety. This suggests that the compound’s action may be influenced by environmental conditions such as temperature and air quality.

Biochemical Analysis

Biological Activity

Tetrahydro-3,6-dimethyl-2H-pyran-2-one (THDMP) is a cyclic organic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial effects, cytotoxicity, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

THDMP is characterized by a six-membered ring containing one oxygen atom and a carbonyl group. Its molecular formula is , with a molecular weight of approximately 128.17 g/mol. The compound's structure allows for various isomeric forms, influencing its chemical behavior and biological activity.

1. Antimicrobial Properties

Research indicates that THDMP exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in pharmaceutical applications.

2. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of THDMP on human cell lines. The compound showed varying levels of cytotoxicity depending on the concentration used. For instance, at higher concentrations, it was found to reduce cell viability significantly, indicating a dose-dependent relationship .

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 85 |

| 100 | 70 |

| 200 | 40 |

This table summarizes the cytotoxic effects observed in human cell lines treated with THDMP.

3. Genotoxicity and Safety Profile

THDMP has been evaluated for genotoxic potential using various assays, including the Ames test and micronucleus test. Results indicated that the compound does not exhibit mutagenic or clastogenic effects under the tested conditions. This safety profile supports its potential use in consumer products such as fragrances and flavorings.

The biological activity of THDMP can be attributed to its interaction with cellular components. It is believed to disrupt cellular membranes, leading to increased permeability and eventual cell death in susceptible bacterial strains. The exact biochemical pathways involved in its action are still under investigation.

Case Study 1: Antimicrobial Efficacy

In a controlled study, THDMP was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, indicating strong antimicrobial properties.

Case Study 2: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of THDMP on various cancer cell lines. The findings revealed that THDMP significantly inhibited the growth of breast cancer cells at concentrations above 100 µg/mL, suggesting its potential as an anticancer agent .

Applications in Industry

THDMP is utilized as an intermediate in organic synthesis, particularly in the production of fragrances and flavors due to its pleasant odor profile. Additionally, it serves as a building block in photochemistry and mass spectrometry applications.

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs of Tetrahydro-3,6-dimethyl-2H-pyran-2-one include:

Key Observations:

- Substituent Position : The 3,6-dimethyl isomer (target compound) offers moderate steric hindrance compared to 3,3- or 6,6-dimethyl analogs, which may exhibit reduced reactivity due to symmetry or crowding .

- Ring Saturation: Unsaturated analogs like 4,6-Dimethyl-2H-pyran-2-one display enhanced reactivity via enol tautomerism, enabling nucleophilic attacks absent in saturated derivatives .

- Functional Groups : Bulky substituents (e.g., cyclohexenyl in ) increase lipophilicity, favoring use in fragrances, while phenyl groups () introduce π-π interactions relevant to drug design.

Physicochemical Properties

- Hydrolytic Stability: Saturated pyranones (e.g., 3,6-dimethyl and 6,6-dimethyl variants) resist hydrolysis better than unsaturated analogs due to reduced ring strain.

- Solubility : Methyl groups reduce polarity, lowering aqueous solubility compared to hydroxylated derivatives (e.g., glycosides in ).

- Thermal Stability : Symmetric substitution (6,6-dimethyl) enhances thermal stability, as seen in its use as a synthetic intermediate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.